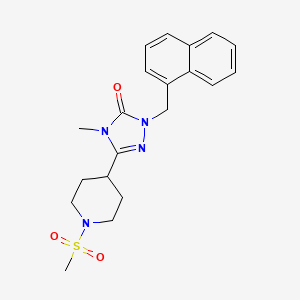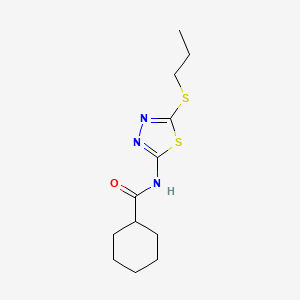
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one, also known as BPTP, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. BPTP is a pyrrole derivative that has been synthesized using various methods and has shown promising results in scientific research.
作用機序
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis. 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK) c-Met, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one can inhibit the growth of cancer cells and reduce the production of amyloid-beta peptides. In vivo studies have shown that 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one can reduce tumor growth in mice and improve cognitive function in rats.
実験室実験の利点と制限
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize using a variety of methods, and it has shown promising results in inhibiting the growth of cancer cells and reducing the production of amyloid-beta peptides. However, 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one. One area of research could focus on the development of 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one analogs with improved potency and selectivity for specific targets. Another area of research could focus on the development of 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one-based drug delivery systems for the targeted delivery of drugs to specific tissues or cells. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one and its potential applications in the treatment of various diseases.
合成法
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Stille coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of an aryl halide with an organotin compound in the presence of a palladium catalyst.
科学的研究の応用
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. 1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one has shown promising results in inhibiting the growth of cancer cells and reducing the production of amyloid-beta peptides, which are associated with Alzheimer's disease.
特性
IUPAC Name |
1-(4-bromophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO4S/c1-15-7-13-19(14-8-15)30(28,29)22-20(16-5-3-2-4-6-16)25(23(27)21(22)26)18-11-9-17(24)10-12-18/h2-14,20,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAFGHRSXYYPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2882573.png)
![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide](/img/structure/B2882574.png)
![N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2882576.png)
![3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2882577.png)


![N-(3-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2882582.png)
![12-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one](/img/structure/B2882583.png)
![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2882584.png)
![5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2882585.png)

